molecular formula C18H19NO B1293282 4'-Azetidinomethyl-3-methylbenzophenone CAS No. 898777-28-1

4'-Azetidinomethyl-3-methylbenzophenone

Cat. No.: B1293282
CAS No.: 898777-28-1
M. Wt: 265.3 g/mol
InChI Key: KNVHGTLNEIQHCF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Azetidinomethyl-3-methylbenzophenone typically involves the reaction of 4-(chloromethyl)benzophenone with azetidine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via nucleophilic substitution, where the azetidine ring is introduced to the benzophenone structure.

Industrial Production Methods

Industrial production methods for 4’-Azetidinomethyl-3-methylbenzophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

4’-Azetidinomethyl-3-methylbenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4’-Azetidinomethyl-3-methylbenzophenone involves its interaction with specific molecular targets and pathways. The azetidine ring and benzophenone structure allow it to interact with enzymes and receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4’-Azetidinomethyl-4-methylbenzophenone
  • 3-Azetidinomethyl-4’-methylbenzophenone
  • 4’-Azetidinomethyl-3,4-dimethylbenzophenone

Comparison

4’-Azetidinomethyl-3-methylbenzophenone is unique due to the specific positioning of the azetidine ring and the methyl group on the benzophenone structure. This unique arrangement imparts distinct chemical and biological properties compared to its analogs. For example, the presence of the methyl group at the 3-position can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[4-(azetidin-1-ylmethyl)phenyl]-(3-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c1-14-4-2-5-17(12-14)18(20)16-8-6-15(7-9-16)13-19-10-3-11-19/h2,4-9,12H,3,10-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVHGTLNEIQHCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)CN3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642784
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898777-28-1
Record name Methanone, [4-(1-azetidinylmethyl)phenyl](3-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898777-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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